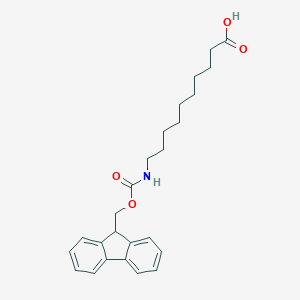
Boc-tyr-onp
Overview
Description
Boc-tyrosine-4-nitrophenyl ester, commonly referred to as Boc-tyr-onp, is a chemical compound used extensively in peptide synthesis. It is characterized by its molecular formula C20H22N2O7 and a molecular weight of 402.4 g/mol . The compound is a white powder and is often used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-tyrosine-4-nitrophenyl ester is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of Boc-tyrosine-4-nitrophenyl ester is scaled up using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection and coupling, significantly reducing the time and solvent consumption. The use of environmentally friendly solvents, such as water, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Boc-tyrosine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-tyrosine and 4-nitrophenol.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Deprotection Reagents: Trifluoroacetic acid (TFA) for removing the Boc group
Solvents: Dichloromethane, dimethylformamide (DMF), and water
Major Products Formed
The major products formed from these reactions include Boc-tyrosine and various peptides, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Boc-tyrosine-4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The primary mechanism of action of Boc-tyrosine-4-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The Boc group protects the amino group of tyrosine, preventing unwanted side reactions, while the nitrophenyl ester group acts as a leaving group, facilitating the formation of the peptide bond .
Comparison with Similar Compounds
Boc-tyrosine-4-nitrophenyl ester is similar to other Boc-protected amino acid esters, such as Boc-alanine-4-nitrophenyl ester and Boc-phenylalanine-4-nitrophenyl ester. its unique structure, which includes a tyrosine residue, makes it particularly useful in the synthesis of peptides that require tyrosine .
List of Similar Compounds
- Boc-alanine-4-nitrophenyl ester
- Boc-phenylalanine-4-nitrophenyl ester
- Boc-leucine-4-nitrophenyl ester
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZMYOTFMWHX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20866-55-1 | |
| Record name | t-Butyloxycarbonyltyrosine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Fmoc-[D]Gly-OH](/img/structure/B558005.png)





